Barbituric acid, 5-butyl-5-ethyl-2-thio-, sodium salt

Description

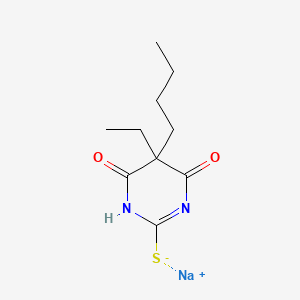

Barbituric acid, 5-butyl-5-ethyl-2-thio-, sodium salt (CAS 71-73-8), commonly known as thiopental sodium or pentothal sodium, is a thiobarbiturate derivative with ultra-short-acting anesthetic properties. Its chemical structure comprises a barbituric acid core modified by a sulfur atom at the 2-position (replacing oxygen) and two alkyl substituents: a 5-butyl (1-methylbutyl) and a 5-ethyl group (Fig. 1). The sodium salt formulation enhances water solubility, enabling intravenous administration. Thiopental sodium rapidly crosses the blood-brain barrier due to its high lipid solubility, inducing anesthesia within 30 seconds, followed by rapid redistribution into peripheral tissues, which limits its duration of action to ~5–10 minutes .

Properties

CAS No. |

64058-02-2 |

|---|---|

Molecular Formula |

C10H15N2NaO2S |

Molecular Weight |

250.30 g/mol |

IUPAC Name |

sodium;5-butyl-5-ethyl-4,6-dioxo-1H-pyrimidine-2-thiolate |

InChI |

InChI=1S/C10H16N2O2S.Na/c1-3-5-6-10(4-2)7(13)11-9(15)12-8(10)14;/h3-6H2,1-2H3,(H2,11,12,13,14,15);/q;+1/p-1 |

InChI Key |

CCZLMCQIVCOCNB-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC1(C(=O)NC(=NC1=O)[S-])CC.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Butyl-5-Ethyl-2-Thiobarbituric Acid (Parent Compound)

The synthesis generally begins with the formation of the 5,5-disubstituted 2-thiobarbituric acid, which is the precursor to the sodium salt. The classical approach involves condensation reactions of substituted malonic esters with thiourea under controlled temperature and time conditions.

Condensation Reaction :

The sodium salt of 5-ethyl-5-(1-methylbutyl)-2-thiobarbituric acid can be prepared via condensation of di-substituted malonic esters with thiourea in the presence of a base such as sodium methylate or sodium ethoxide in polar solvents like methanol or ethylene diamine.Example Procedure :

Sodium methylate (16.4 g), thiourea (12 g), and diethyl diethylmalonate (21 g) are mixed in 25 ml ethylene diamine and maintained at 60°C for 16 hours. After cooling, the mixture is poured into water to precipitate the thiobarbituric acid derivative, which is filtered, washed, and dried at about 100°C.

Alkylation to Achieve 5-Butyl-5-Ethyl Substitution

The 5-positions are substituted with butyl and ethyl groups typically by using alkyl halides or malonic ester derivatives during the condensation step. This ensures the formation of 5,5-disubstituted barbituric acid with desired alkyl chains.

Alkylation can also be performed on the sodium salt of 5-butyl-2-thiobarbituric acid using alkyl halides such as crotyl bromide, which preferentially reacts through the sulfur atom due to the greater enolization tendency of thiobarbituric acids compared to barbituric acids.

Formation of the Sodium Salt

- The sodium salt form is typically obtained by neutralizing the thiobarbituric acid with a sodium base such as sodium hydroxide or sodium methylate in aqueous or alcoholic media.

- The sodium salt crystallizes out upon evaporation or cooling and is isolated by filtration and drying.

- The sodium salt is more soluble in water and suitable for pharmaceutical formulations.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation (thiourea + malonate esters) | Sodium methylate, ethylene diamine/methanol | 35 - 60 | 12 - 65 | Up to 99.5 (high purity) | Optimal at 55°C for 18-24 hours |

| Alkylation (on sodium salt) | Alkyl halides (e.g., crotyl bromide) | Ambient to reflux | Variable | Quantitative (reported) | Sulfur atom alkylation favored |

| Neutralization to sodium salt | Sodium hydroxide or sodium methylate | Ambient | 1 - 2 | High purity crystalline salt | Sodium salt improves solubility |

Analytical and Research Outcomes

The purity of the synthesized compound is confirmed by melting point determination (e.g., 132-133°C for related derivatives), and spectroscopic methods such as FTIR, ^1H NMR, ^13C NMR, and mass spectrometry.

Alkylation reactions on the sulfur atom of thiobarbituric acids exhibit different regioselectivity compared to oxygen analogs, attributed to greater enolization and tautomeric forms, which have been studied in detail to optimize synthesis routes.

The sodium salt form exhibits improved aqueous solubility and stability, making it suitable for pharmaceutical formulations that require precise dosing and bioavailability.

Summary of Preparation Methodology

| Preparation Stage | Description |

|---|---|

| 1. Condensation | Reaction of di-substituted malonic esters with thiourea in polar solvents under controlled heat |

| 2. Alkylation | Introduction of butyl and ethyl groups at C-5 positions via alkyl halides or substituted malonates |

| 3. Salt Formation | Neutralization with sodium base to form the sodium salt, enhancing solubility and stability |

| 4. Purification and Characterization | Isolation by filtration, drying, recrystallization, and verification by spectral analysis |

Chemical Reactions Analysis

Barbituric acid, 5-butyl-5-ethyl-2-thio-, sodium salt can undergo various chemical reactions, including:

Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl groups in the barbituric acid ring can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.

Scientific Research Applications

Barbituric acid derivatives, including 5-butyl-5-ethyl-2-thio-, sodium salt, have various scientific research applications:

Chemistry: Used as intermediates in the synthesis of other heterocyclic compounds and as ligands in coordination chemistry.

Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of barbituric acid, 5-butyl-5-ethyl-2-thio-, sodium salt involves its interaction with specific molecular targets and pathways. The thio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The butyl and ethyl groups may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Structural Insights

Ultra-Short Action Mechanism : Thiopental’s 2-thio group increases lipid solubility, enabling rapid CNS penetration and redistribution into adipose tissue, terminating its effect without extensive metabolism .

Crystallography : Buthalital and thiopental exhibit distinct hydrogen-bonding networks, affecting their solubility and formulation stability .

Biological Activity

Barbituric acid derivatives, particularly 5-butyl-5-ethyl-2-thio-, sodium salt (also known as Thiobutabarbital sodium), are of significant interest due to their pharmacological properties. This compound is a modified barbiturate that exhibits central nervous system depressant effects, primarily functioning as a sedative-hypnotic agent. This article explores its biological activity, synthesis, and potential therapeutic applications.

Thiobutabarbital sodium is characterized by the following structural features:

- Chemical Formula : C₁₁H₁₅N₂NaO₂S

- Functional Groups : Contains butyl and ethyl groups at the 5-position and a thio group at the 2-position of the barbituric acid structure.

The presence of these groups significantly influences its pharmacological profile, particularly its sedative effects and reduced toxicity compared to traditional barbiturates like pentobarbital and phenobarbital.

Thiobutabarbital sodium primarily acts on the GABA_A receptors in the brain, enhancing the inhibitory neurotransmitter GABA's effects. This leads to increased neuronal inhibition, resulting in sedative and hypnotic effects. The compound's specific structural modifications allow for a unique modulation of GABA_A receptor activity, differentiating it from other barbiturates .

Sedative and Hypnotic Effects

Thiobutabarbital sodium has been shown to produce moderate sedation with a relatively quick onset of action. Its sedative properties have been validated through various animal studies, where it was found to induce sleep rapidly upon administration .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of barbituric acid exhibit antimicrobial properties. For instance, research on sodium barbitone and its metal complexes indicated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as antifungal activity against species like Candida albicans and Aspergillus flavus . The activity was notably enhanced in metal chelates compared to the free ligand.

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| Sodium Barbitone | Moderate against S. aureus | Moderate against C. albicans |

| Ni(II) Complex | Highest against both Gram-positive and Gram-negative | Highest against C. albicans |

| Pd(II) Complex | Moderate | Low |

| Pt(II) Complex | Low | No activity |

Case Studies

- Sedation in Surgical Procedures : In clinical settings, thiobutabarbital sodium has been used effectively for inducing anesthesia due to its rapid onset and short duration of action. Studies have shown that it provides effective sedation with fewer side effects compared to traditional barbiturates .

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of thiobutabarbital sodium against various pathogens. The results indicated that while the compound itself exhibited some antibacterial properties, its metal complexes showed significantly enhanced activity, suggesting potential for development as an antimicrobial agent .

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing sodium 5-butyl-5-ethyl-2-thiobarbiturate?

Answer: Synthesis typically involves acid-base reactions between 2-thiobarbituric acid derivatives and sodium hydroxide, followed by crystallization. Characterization requires:

- Elemental analysis (CHNS) to confirm stoichiometry.

- FT-IR spectroscopy to identify functional groups (e.g., C=S at ~1200 cm⁻¹ and N-H stretching at ~3200 cm⁻¹) .

- Single-crystal X-ray diffraction (SCXRD) to resolve crystal packing and hydrogen-bonding motifs, which are critical for supramolecular organization .

- Thermogravimetric analysis (TGA) to assess thermal stability (e.g., decomposition above ~100°C) .

Q. How can solubility and thermal stability data for sodium 5-butyl-5-ethyl-2-thiobarbiturate be optimized for formulation studies?

Answer:

- Solubility: Perform phase-solubility studies in aqueous buffers at varying pH (e.g., 2–12) and temperatures (25–60°C). Compare with parent acids (e.g., H₂BA vs. sodium salts) to quantify enhancement .

- Thermal stability: Use differential scanning calorimetry (DSC) to identify melting points and decomposition pathways. Cross-reference with TGA to ensure stability within target temperature ranges .

Advanced Research Questions

Q. How do non-covalent interactions influence the supramolecular organization of sodium 5-butyl-5-ethyl-2-thiobarbiturate in crystal lattices?

Answer: The compound’s crystal packing is governed by:

- Hydrogen-bonded chains : N-H···O/S interactions between thiobarbiturate anions, forming cyclic motifs (e.g., R₂²(8) patterns) .

- Van der Waals forces : Alkyl chains (butyl/ethyl groups) contribute to hydrophobic stacking.

Methodology : - Use SCXRD to resolve 3D structures.

- Analyze Hirshfeld surfaces to quantify intermolecular contacts (e.g., S···H interactions) .

- Compare with analogs (e.g., imidazole salts) to assess packing variability .

Q. How can contradictions between high aqueous solubility and thermal stability be resolved for this compound?

Answer: Contradictions arise from competing effects:

- Solubility : Enhanced by ionic dissociation and hydrophilic groups (e.g., sodium counterion).

- Thermal stability : Compromised by lattice flexibility from bulky substituents.

Approach : - Conduct controlled humidity experiments to correlate hydration state with thermal degradation.

- Use dynamic vapor sorption (DVS) to study water uptake and its impact on stability .

- Modify substituents (e.g., shorter alkyl chains) to balance hydrophilicity and rigidity .

Q. What advanced spectroscopic techniques are suitable for probing electronic transitions in sodium 5-butyl-5-ethyl-2-thiobarbiturate?

Answer:

- UV-Vis spectroscopy : Identify π→π* and n→π* transitions in the 250–300 nm range. Compare with thiobarbituric acid to assess shifts caused by alkylation .

- Time-resolved fluorescence : Study excited-state dynamics, particularly if the compound exhibits luminescence (e.g., for sensor applications) .

- Raman spectroscopy : Complement FT-IR data to resolve C=S and C=O vibrational modes in crowded spectral regions .

Data Interpretation and Conflict Resolution

Q. How should researchers address discrepancies in reported ionization constants (pKa) for thiobarbiturates?

Answer: Variations arise from solvent polarity, ionic strength, and measurement techniques. Methodology :

- Standardize conditions using potentiometric titration in buffered aqueous solutions (e.g., 0.1 M NaCl).

- Apply the Debye-Hückel equation to correct for ionic strength effects .

- Validate results via HPLC with pH-dependent retention time analysis .

Q. What strategies are recommended for resolving polymorphism in sodium 5-butyl-5-ethyl-2-thiobarbiturate?

Answer: Polymorph screening involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.